Cas no 1093408-07-1 (N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamide)

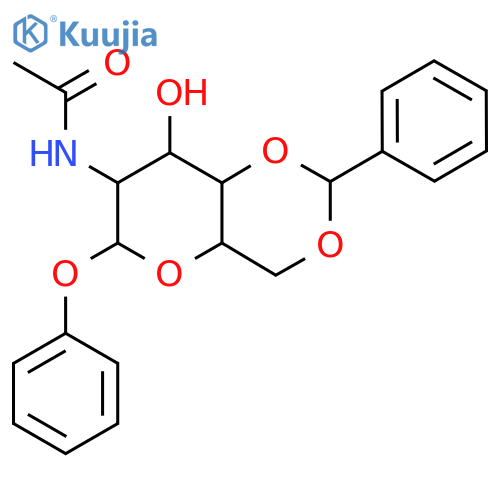

1093408-07-1 structure

商品名:N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamide

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamide

- N-(8-hydroxy-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

- VU0509404-2

- N-(8-hydroxy-6-phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

- F3114-0051

- Z111770912

- AKOS016164215

- 1093408-07-1

- N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide

- HMS1773A19

- AKOS001204257

- VU0509404-1

-

- インチ: 1S/C21H23NO6/c1-13(23)22-17-18(24)19-16(27-21(17)26-15-10-6-3-7-11-15)12-25-20(28-19)14-8-4-2-5-9-14/h2-11,16-21,24H,12H2,1H3,(H,22,23)

- InChIKey: MIUJLSMULFUXEZ-UHFFFAOYSA-N

- ほほえんだ: O1C(C(C(C2C1COC(C1C=CC=CC=1)O2)O)NC(C)=O)OC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 385.15253745g/mol

- どういたいしつりょう: 385.15253745g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 519

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 6

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 86.2Ų

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3114-0051-20μmol |

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide |

1093408-07-1 | 90%+ | 20μl |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3114-0051-1mg |

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide |

1093408-07-1 | 90%+ | 1mg |

$54.0 | 2023-07-05 | |

| Life Chemicals | F3114-0051-25mg |

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide |

1093408-07-1 | 90%+ | 25mg |

$109.0 | 2023-07-05 | |

| Life Chemicals | F3114-0051-5μmol |

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide |

1093408-07-1 | 90%+ | 5μl |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3114-0051-15mg |

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide |

1093408-07-1 | 90%+ | 15mg |

$89.0 | 2023-07-05 | |

| Life Chemicals | F3114-0051-10μmol |

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide |

1093408-07-1 | 90%+ | 10μl |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3114-0051-40mg |

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide |

1093408-07-1 | 90%+ | 40mg |

$140.0 | 2023-07-05 | |

| Life Chemicals | F3114-0051-4mg |

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide |

1093408-07-1 | 90%+ | 4mg |

$66.0 | 2023-07-05 | |

| Life Chemicals | F3114-0051-2μmol |

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide |

1093408-07-1 | 90%+ | 2μl |

$57.0 | 2023-07-05 | |

| Life Chemicals | F3114-0051-3mg |

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide |

1093408-07-1 | 90%+ | 3mg |

$63.0 | 2023-07-05 |

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamide 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

1093408-07-1 (N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamide) 関連製品

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量